molecular formula C7H8BN3O2S B14089274 (3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid

(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14089274
M. Wt: 209.04 g/mol
InChI Key: KZGYGNFMNOPVPB-UHFFFAOYSA-N
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Description

(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that contains both thiazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the thiazole and pyrazole rings followed by the introduction of the boronic acid group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-1-(thiazol-4-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both thiazole and pyrazole rings along with the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H8BN3O2S

Molecular Weight

209.04 g/mol

IUPAC Name

[3-methyl-1-(1,3-thiazol-4-yl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C7H8BN3O2S/c1-5-6(8(12)13)2-11(10-5)7-3-14-4-9-7/h2-4,12-13H,1H3

InChI Key

KZGYGNFMNOPVPB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1C)C2=CSC=N2)(O)O

Origin of Product

United States

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